Cas no 330201-90-6 (3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide)

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxamide, 3-chloro-N-(6-nitro-2-benzothiazolyl)-
- 330201-90-6
- F0359-0153
- 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide
- AK-968/40426610
- 3-CHLORO-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- AKOS003029819
-
- インチ: 1S/C16H8ClN3O3S2/c17-13-9-3-1-2-4-11(9)24-14(13)15(21)19-16-18-10-6-5-8(20(22)23)7-12(10)25-16/h1-7H,(H,18,19,21)
- InChIKey: RXWYTGOFYNOWLI-UHFFFAOYSA-N
- ほほえんだ: C12=CC=CC=C1C(Cl)=C(C(NC1=NC3=CC=C([N+]([O-])=O)C=C3S1)=O)S2
計算された属性
- せいみつぶんしりょう: 388.9695612g/mol
- どういたいしつりょう: 388.9695612g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 144Ų
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0359-0153-10mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-15mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-75mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-20μmol |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-10μmol |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-4mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-2mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-100mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-20mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0359-0153-3mg |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
330201-90-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamideに関する追加情報
Recent Advances in the Study of 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS: 330201-90-6)
The compound 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS: 330201-90-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzothiazole and benzothiophene moieties, has been investigated for its unique pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. Recent studies have explored its mechanism of action, structure-activity relationships, and potential as a lead compound for drug development.
One of the key areas of research has focused on the compound's ability to selectively inhibit specific protein kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the low micromolar range. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase active site, revealing key interactions with conserved amino acid residues. These findings provide a structural basis for further optimization of this scaffold.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. A 2024 preprint publication in BioRxiv reported that 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in inflammatory diseases. The study employed a combination of in vitro assays and molecular docking simulations to characterize the compound's effects on NF-κB signaling pathways.
The synthetic accessibility of 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has also been a subject of recent optimization efforts. A 2023 patent application (WO202318765A1) disclosed an improved synthetic route with higher yields and reduced environmental impact compared to previous methods. The new approach utilizes microwave-assisted synthesis and greener solvents, addressing some of the challenges associated with scaling up production of this compound.
Pharmacokinetic studies of 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide have revealed both promising and challenging aspects of its drug-like properties. While the compound demonstrates good membrane permeability in Caco-2 assays, its metabolic stability in liver microsomes remains suboptimal. Recent medicinal chemistry efforts have focused on structural modifications to improve metabolic stability while maintaining the desired biological activity, as reported in a 2024 ACS Medicinal Chemistry Letters publication.
Emerging research has also explored the potential of 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide in combination therapies. A recent study in Molecular Cancer Therapeutics (2024) demonstrated synergistic effects when this compound was combined with standard chemotherapeutic agents in various cancer cell lines, particularly in cases where resistance to single-agent therapy had developed. These findings suggest potential clinical applications in overcoming drug resistance.
As research on 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide continues to advance, several challenges remain to be addressed. These include improving selectivity to minimize off-target effects, optimizing pharmacokinetic properties for in vivo efficacy, and understanding potential toxicological concerns. Nevertheless, the compound represents a promising scaffold for further development in multiple therapeutic areas, with ongoing research expected to yield additional insights into its full potential.
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